(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol
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Overview
Description
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol is a chiral compound that features a pyrrolidine ring and two trifluoromethyl-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol typically involves the reaction of pyrrolidine with 4-(trifluoromethyl)benzaldehyde under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to optimize yield and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce various alcohol derivatives.
Scientific Research Applications
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol: The enantiomer of the compound with different stereochemistry.
4-(Trifluoromethyl)phenylmethanol: A simpler compound with a single trifluoromethyl group.
Trifluoromethyl phenyl sulfone: A related compound with different functional groups.
Uniqueness
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol is unique due to its specific chiral configuration and the presence of both pyrrolidine and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
131180-65-9 |
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Molecular Formula |
C19H17F6NO |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[(2S)-pyrrolidin-2-yl]-bis[4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C19H17F6NO/c20-18(21,22)14-7-3-12(4-8-14)17(27,16-2-1-11-26-16)13-5-9-15(10-6-13)19(23,24)25/h3-10,16,26-27H,1-2,11H2/t16-/m0/s1 |
InChI Key |
RGZNQYPHYOCBEI-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O |
Canonical SMILES |
C1CC(NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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